molecular formula C15H13N3OS B5547099 N-(2-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine

N-(2-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B5547099
M. Wt: 283.4 g/mol
InChI Key: JOWQUJSUTXABCC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, also known as MTAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTAP belongs to the class of thiazole-based compounds and has been shown to possess promising biological activities, including anticancer, antifungal, and antibacterial properties.

Scientific Research Applications

Antifungal Properties

N-(2-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine and its derivatives show significant antifungal properties. For instance, compounds like 4-methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine have been found effective against fungi like Aspergillus terreus and Aspergillus niger. The compounds synthesized in this category are identified as potential antifungal agents with substantial biological activity (Jafar et al., 2017).

Synthesis and Modification Techniques

Synthetic methods for N-(2-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine derivatives have been developed, highlighting their potential in chemical research. For example, a study demonstrated the synthesis of biologically potent derivatives via an oxidative C–S bond formation strategy, utilizing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This method features a metal-free approach, indicating the versatility of these compounds in various synthetic applications (Mariappan et al., 2016).

Molecular Structures and Vibrational Frequencies

Studies involving molecular structures and vibrational frequencies of N-(2-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine derivatives contribute to understanding their physical and chemical properties. For instance, research on palladium(II) and platinum(II) complexes containing benzimidazole ligands, including variants of the compound , provided insights into their potential as anticancer compounds and revealed important details about their molecular properties (Ghani & Mansour, 2011).

Antimicrobial Activities

N-(2-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine derivatives have also shown promising results in antimicrobial activities. Research on the synthesis of thiazoles and their fused derivatives, including this compound, has indicated significant antimicrobial activities against bacterial and fungal isolates. These findings open avenues for the development of new antimicrobial agents (Wardkhan et al., 2008).

Protonation Sites and Hydrogen Bonding

Investigating the protonation sites and hydrogen bonding in mono-hydrobromide salts of N-(2-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine is crucial for understanding its chemical behavior. Research in this area has provided insights into the molecular conformations and distinct intermolecular hydrogen bonding patterns of these compounds (Böck et al., 2021).

Dynamic Tautomerism and Divalent N(I) Character

The compound exhibits dynamic tautomerism and divalent N(I) character, as shown in quantum chemical analysis. This reveals competitive isomeric structures and the competition between thiazole and pyridine groups in accommodating tautomeric hydrogen, which is essential for understanding the electron donating property and molecular behavior of these compounds (Bhatia et al., 2013).

properties

IUPAC Name

N-(2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-14-8-3-2-7-12(14)17-15-18-13(10-20-15)11-6-4-5-9-16-11/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWQUJSUTXABCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5769615

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